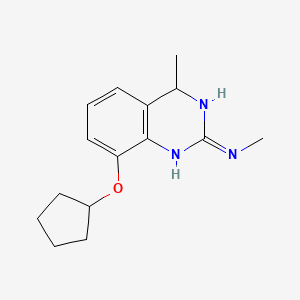
8-(Cyclopentyloxy)-N,4-dimethyl-1,4-dihydroquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Cyclopentyloxy)-N,4-dimethyl-1,4-dihydroquinazolin-2-amine is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a cyclopentyloxy group attached to the quinazoline core, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclopentyloxy)-N,4-dimethyl-1,4-dihydroquinazolin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.
Introduction of the Cyclopentyloxy Group: This step involves the alkylation of the quinazoline core with cyclopentyl halides under basic conditions.
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(Cyclopentyloxy)-N,4-dimethyl-1,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or cyclopentyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
8-(Cyclopentyloxy)-N,4-dimethyl-1,4-dihydroquinazolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-(Cyclopentyloxy)-N,4-dimethyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
8-(Cyclopentyloxy)phenyl-xanthines: These compounds also feature a cyclopentyloxy group and have been studied for their affinity for adenosine receptors.
8-Cyclopentyl-1,3-dipropylxanthine: Known for its antagonistic activity on adenosine receptors.
Uniqueness
8-(Cyclopentyloxy)-N,4-dimethyl-1,4-dihydroquinazolin-2-amine is unique due to its specific substitution pattern on the quinazoline core, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
918136-49-9 |
|---|---|
Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
8-cyclopentyloxy-N,4-dimethyl-3,4-dihydro-1H-quinazolin-2-imine |
InChI |
InChI=1S/C15H21N3O/c1-10-12-8-5-9-13(19-11-6-3-4-7-11)14(12)18-15(16-2)17-10/h5,8-11H,3-4,6-7H2,1-2H3,(H2,16,17,18) |
InChI Key |
LBTURRROEBURID-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=CC=C2)OC3CCCC3)NC(=NC)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















